molecular formula C11H20N2O3 B1221349 2-Methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid CAS No. 36846-64-7

2-Methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid

Cat. No. B1221349
CAS RN: 36846-64-7
M. Wt: 228.29 g/mol
InChI Key: DSLSWBIYQALLJM-UHFFFAOYSA-N
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Description

2-Methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid, also known as leucine-methyl ester, is a derivative of the amino acid leucine. It is commonly used in scientific research for its ability to mimic the effects of leucine, which is known to play a crucial role in protein synthesis and muscle growth.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclization Reactions: Derivatives of 2-iminoimidazolidin-4-one have been synthesized by cyclizing guanidines with various agents, highlighting the role of similar compounds in organic synthesis (Shestakov et al., 2007).
  • Formation of New Compounds: Studies have explored the formation of compounds like (E)-methyl (2-imino-5-oxoimidazolidin-4-ylidene)acetate and (2-imino-5-oxo-imidazolidin-4-yl)acetic acid, indicating the versatility of similar compounds in chemical reactions (Uršič et al., 2010).

Potential Biological Applications

  • Role in Sensory Perception: Compounds such as N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids have been identified as taste modulators, enhancing certain taste sensations like thick-sour mouthdryness (Kunert et al., 2011).
  • Advanced Glycation End Products (AGEs): Specific derivatives have been identified as AGEs in roasted meat, suggesting their role in food science and potential implications in health (Kunert et al., 2013).

properties

IUPAC Name

2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-7(10(14)15)5-3-4-6-9-8(2)12-11(16)13-9/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLSWBIYQALLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276598, DTXSID40958051
Record name 2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-Hydroxy-4-methyl-4,5-dihydro-1H-imidazol-5-yl)-2-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid

CAS RN

36846-64-7, 31602-99-0
Record name alpha-Methyldethiobiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036846647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-Dethiobiotin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-Hydroxy-4-methyl-4,5-dihydro-1H-imidazol-5-yl)-2-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid
Reactant of Route 2
2-Methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid
Reactant of Route 3
2-Methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid
Reactant of Route 4
2-Methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid
Reactant of Route 5
2-Methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid
Reactant of Route 6
2-Methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid

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